2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide
Description
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrido[3,4-d]pyrimidin core. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN4O2/c1-2-22-10-6-7-11-26(22)32-28(36)20-35-29(23-12-14-24(31)15-13-23)33-27-19-34(17-16-25(27)30(35)37)18-21-8-4-3-5-9-21/h3-15H,2,16-20H2,1H3,(H,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCYSZWQNZCYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-d]pyrimidin core, followed by the introduction of the benzyl and fluorophenyl groups. The final step involves the acylation of the core structure with N-(2-ethylphenyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 468.5 g/mol. Its structure features a pyrido[3,4-d]pyrimidine core that is significant for its biological interactions. The presence of a fluorophenyl group and an ethylphenyl acetamide moiety enhances its pharmacological potential.
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Properties
- Compounds with similar structures have shown significant inhibition of cancer cell proliferation. For instance, studies have reported that pyrido[3,4-d]pyrimidine derivatives can target specific signaling pathways involved in tumor growth. In vitro assays have demonstrated the compound's ability to induce apoptosis in cancer cells by modulating key apoptotic markers.
2. Enzyme Inhibition
- The compound may act as an inhibitor for various enzymes associated with cancer progression and bacterial virulence. For example, it has been suggested that related compounds inhibit the Type III secretion system (T3SS), which is crucial for bacterial pathogenicity. This inhibition could have implications for developing antibacterial therapies.
3. Antimicrobial Activity
- Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens. The structural motifs present in the compound are often linked to enhanced interactions with microbial targets.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Pyrido[3,4-d]pyrimidine Core : This step is critical as it establishes the foundational structure necessary for biological activity.
- Introduction of Functional Groups : The incorporation of benzyl and fluorophenyl groups is performed through electrophilic aromatic substitution reactions.
- Coupling Reactions : The final steps involve coupling the acetamide functionality to complete the synthesis.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
- Anticancer Activity : A study demonstrated that a related pyrido[3,4-d]pyrimidine derivative inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival.
- Antimicrobial Effects : Research has indicated that structurally similar compounds exhibit significant antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[7-benzyl-2-(4-chlorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide
- 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide
Uniqueness
The uniqueness of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain targets and improve its pharmacokinetic profile.
Biological Activity
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide (CAS Number: 1207037-89-5) is a complex organic compound that belongs to the pyrido[3,4-d]pyrimidine class. Its unique structure comprises multiple functional groups which contribute to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 496.6 g/mol. The structure features a pyrido[3,4-d]pyrimidine core with substituents including a benzyl group and a 4-fluorophenyl group. These modifications may enhance its pharmacological profile by influencing its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds within the pyrido[3,4-d]pyrimidine family exhibit significant anticancer properties. For instance, derivatives targeting the ephrin receptor (EPH) family have shown efficacy against various cancer types due to their role in cell signaling and proliferation . The specific compound under discussion has been evaluated for its ability to inhibit cancer cell growth in vitro.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It has shown promising results against dihydrofolate reductase (DHFR) and other kinases involved in cancer progression. Inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Study 1: Anticancer Efficacy
A study published in a medicinal chemistry journal evaluated the anticancer activity of several pyrido[3,4-d]pyrimidine derivatives. The results indicated that compounds with ethyl substitutions exhibited enhanced potency compared to their methylated counterparts. This suggests that structural modifications can significantly impact biological activity .
Study 2: Enzyme Targeting
In another investigation focusing on enzyme inhibition, derivatives similar to 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo...] were tested for their ability to inhibit DHFR and tyrosine kinases. The findings revealed that these compounds could effectively reduce enzyme activity, supporting their potential as therapeutic agents in oncology .
Summary of Biological Activities
| Activity Type | Target | Effectiveness |
|---|---|---|
| Anticancer | Ephrin receptors | Significant inhibition of cell growth |
| Enzyme Inhibition | Dihydrofolate reductase | Effective at reducing enzyme activity |
| Antimicrobial | Various bacterial strains | Moderate to high activity observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
- Methodology : Multi-step organic synthesis is typically employed, starting with precursors like substituted pyrimidinones and benzyl halides. Key steps include nucleophilic substitution (for sulfanyl group introduction) and amide coupling (e.g., via EDC/HOBt). Critical parameters include:
- Solvents : DMF or DMSO for polar intermediates .
- Catalysts : Pd/C for hydrogenation steps; CuI for Sonogashira couplings .
- Temperature : 60–80°C for cyclization reactions .
- Validation : Monitor reaction progress via TLC and HPLC. Final purity (>95%) is confirmed by reverse-phase HPLC .
Q. Which spectroscopic techniques are most reliable for confirming structural integrity and purity?
- Methodology :
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, fluorophenyl signals at δ 7.2–7.8 ppm) .
- IR : Confirm carbonyl groups (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₃₁H₃₀FN₄O₂) .
Q. How can researchers optimize reaction yields and minimize by-products?
- Methodology :
- Stepwise purification : Use column chromatography after each synthetic step to isolate intermediates .
- Catalyst screening : Test palladium vs. copper catalysts for cross-coupling efficiency .
- By-product analysis : LC-MS to identify impurities (e.g., dehalogenated by-products) and adjust stoichiometry .
Advanced Research Questions
Q. How do substituent variations (e.g., benzyl vs. 4-fluorophenyl) impact biological activity?
- Methodology :
- SAR studies : Synthesize analogs with modified aryl/alkyl groups (e.g., replacing benzyl with 3,5-dimethylphenyl) and test against target enzymes (e.g., kinase inhibition assays) .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity changes with substituent alterations .
- Data interpretation : Correlate logP values (from HPLC) with cellular permeability trends .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., ATPase assays at fixed ATP concentrations) .
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for differences in cell lines (e.g., HEK293 vs. HeLa) .
- Controlled variables : Re-test compounds under identical conditions (pH 7.4, 37°C) to isolate structural effects .
Q. How can the mechanism of action be elucidated, particularly for understudied targets?
- Methodology :
- Pull-down assays : Use biotinylated analogs to identify protein interactors (e.g., streptavidin bead capture + LC-MS/MS) .
- Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for putative targets .
- Pathway analysis : RNA-seq of treated vs. untreated cells to map affected signaling pathways (e.g., PI3K/AKT) .
Q. What experimental designs address discrepancies in pharmacokinetic data (e.g., bioavailability vs. in vitro potency)?
- Methodology :
- In vitro-in vivo correlation (IVIVC) : Compare metabolic stability (microsomal half-life) with plasma AUC in rodent models .
- Formulation adjustments : Test solubility enhancers (e.g., PEG-400) to improve oral bioavailability .
- Toxicokinetics : Dose-ranging studies in zebrafish to identify hepatotoxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
